molecular formula C10H7BrO3S B3058296 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid CAS No. 88791-16-6

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid

Cat. No. B3058296
CAS RN: 88791-16-6
M. Wt: 287.13 g/mol
InChI Key: CKFWUXWMXMTOGU-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C10H7BrO3S and a molecular weight of 287.13 . It is a derivative of benzo[b]thiophene .


Synthesis Analysis

The synthesis of 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid can be achieved through several steps. The process involves the successive demethylation and decarboxylation of 7-methoxybenzo[b]thiophene-2-carboxylic acid, which provides a convenient route to 7-hydroxybenzo[b]thiophene . The 7-Methoxybenzo[b]thiophene then undergoes bromination and nitration at the 4-position .


Molecular Structure Analysis

The molecular structure of 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid is characterized by a benzothiophene core, which is a system containing a fused benzene and thiophene ring. It also has a carboxylic acid group attached to the 2-position and a methoxy group attached to the 7-position of the benzothiophene core .


Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid are primarily its synthesis reactions. As mentioned earlier, the synthesis involves bromination and nitration at the 4-position of 7-Methoxybenzo[b]thiophene .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid is involved in various chemical synthesis processes. It is obtained through base-catalyzed condensation reactions and has been used as an intermediate in the synthesis of different benzo[b]thiophene derivatives. These processes include successive demethylation and decarboxylation, providing routes to other compounds like 7-hydroxybenzo[b]thiophene. Furthermore, its derivatives undergo reactions like bromination and nitration at specific positions, demonstrating its reactivity and usefulness in organic synthesis (Rahman & Scrowston, 1983).

Application in Pharmacology

Though specific pharmacological applications of 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid itself are not directly mentioned, its chemical relatives have been explored in pharmacology. For example, some dialkylaminomethyl-5-methoxybenzo[b]thiophens, prepared from similar bromomethyl compounds, have been investigated for their pharmacological potentials. These studies included conversions into nitriles and further reduction to yield compounds for pharmacological evaluation (Chapman et al., 1973).

Antioxidant Properties

Some derivatives of benzo[b]thiophene, which could be synthesized using 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid as a starting point, have been studied for their antioxidant properties. This includes research on 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, highlighting the potential of benzo[b]thiophene derivatives in biological and medicinal applications (Queiroz et al., 2007).

Magnetic Behavior Studies

In the field of material science, specifically in the study of magnetic behaviors, compounds related to 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid have been synthesized and analyzed. For instance, Fe12Ln4 clusters based on thiophene-3-carboxylic acid were synthesized and studied for their magnetic properties, indicating the relevance of benzo[b]thiophene derivatives in advanced material research (Liu et al., 2014).

Safety And Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .

properties

IUPAC Name

4-bromo-7-methoxy-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3S/c1-14-7-3-2-6(11)5-4-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFWUXWMXMTOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90519732
Record name 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid

CAS RN

88791-16-6
Record name 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90519732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Readily available 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) is converted, via thermal rearrangement (Newman–Kwart) of the O-aryl-NNdimethylthiocarbamate, into 2-mercapto-…
Number of citations: 37 pubs.rsc.org

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